molecular formula C11H23NO3 B2944746 tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate CAS No. 873437-13-9

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate

Cat. No.: B2944746
CAS No.: 873437-13-9
M. Wt: 217.309
InChI Key: LLCYWHXMBXMVAS-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is often used in organic synthesis and has applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-hydroxypropylamine and isopropylamine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but lacks the isopropyl group.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a shorter hydroxyalkyl chain.

Uniqueness

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is unique due to the presence of both the isopropyl and 3-hydroxypropyl groups. This combination of functional groups provides specific reactivity and steric properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYWHXMBXMVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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